2-碘-L-苯丙氨酸

描述

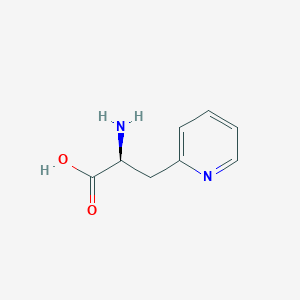

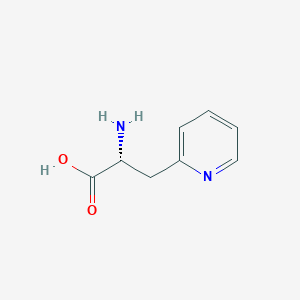

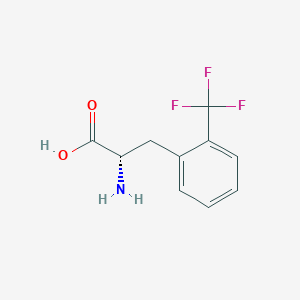

2-Iodo-l-phenylalanine is an organic compound that belongs to the class of phenylalanine and derivatives . These are compounds containing phenylalanine or a derivative thereof resulting from the reaction of phenylalanine at the amino group or the carboxy group . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .

Synthesis Analysis

2-Iodo-l-phenylalanine and 4-Iodo-l-phenylalanine were prepared from the corresponding iodo and bromo derivatives using the Cu (+)-assisted nucleophilic exchange . 4-Iodo-l-phenylalanine was additionally prepared by destannylation of the BOC-derivatized 4-tributylstannyl-L-phenylalanine . The radiochemical yields of 2-Iodo-l-phenylalanine and 4-Iodo-l-phenylalanine by nucleophilic exchange were 52-74% and 65-85% respectively .

Molecular Structure Analysis

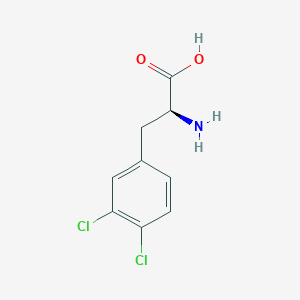

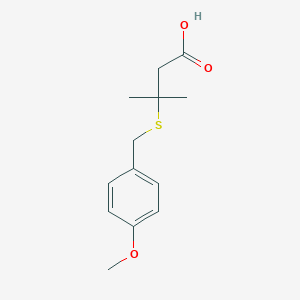

The molecular structure of 2-Iodo-l-phenylalanine is similar to that of phenylalanine, with an iodine substituent at position 2 in the benzene ring . This modification markedly improves LAT1 affinity and selectivity compared to the parent amino acid phenylalanine .

Chemical Reactions Analysis

In chemical reactions, 2-Iodo-l-phenylalanine follows the halogen sequence (F<Cl<Br<I<At) whereas 4-Iodo-l-phenylalanine elutes between 4-Br-L-phenylalanine and 4-I-L-phenylalanine .

Physical And Chemical Properties Analysis

2-Iodo-l-phenylalanine has a molecular weight of 391.21 . It is a white to off-white powder with a melting point of 157-163°C .

科学研究应用

经LAT1靶向给药

2-碘-L-苯丙氨酸: 已被发现对L型氨基酸转运体1 (LAT1) 具有高亲和性和选择性。 该转运体负责将大中性氨基酸转运至细胞内,尤其是在大脑和肿瘤中 . 该化合物的结构,在苯环的2位有一个碘取代基,增强了其对LAT1的亲和力,使其成为靶向给药系统的潜在候选者,旨在最大限度地提高治疗效果,同时将不良反应降至最低 .

肿瘤的诊断成像

该化合物已被用于开发单光子发射计算机断层扫描 (SPECT) 的诊断剂。 研究表明,123/125I标记的2-碘-L-苯丙氨酸在各种肿瘤类型中表现出高特异性摄取,使其成为癌症诊断中动态平面成像的有前景的试剂 . 它能够被肿瘤细胞中的LAT1转运,使其作为诊断工具更有效 .

蛋白质工程中的结构分析

在蛋白质工程中,2-碘-L-苯丙氨酸可以用作非天然氨基酸来修饰蛋白质的初级氨基酸组成。 这种应用使研究人员能够研究蛋白质中特定氨基酸取代的结构和功能影响,从而了解蛋白质折叠、稳定性和相互作用 .

LAT1选择性化合物的开发

2-碘-L-苯丙氨酸的结构特征为开发新的LAT1选择性化合物奠定了基础。 通过了解该化合物的构效关系,研究人员可以设计出具有更高LAT1选择性的分子,这对靶向治疗至关重要 .

肿瘤特异性蓄积研究

体内研究表明,2-碘-L-苯丙氨酸的类似物显示出肿瘤特异性蓄积。 该特性对开发能够选择性地蓄积在肿瘤中的治疗剂意义重大,从而提高癌症治疗的疗效 .

肿瘤模型中的比较摄取分析

涉及2-碘-L-苯丙氨酸的D异构体的比较研究提供了对这些化合物在各种肿瘤模型中的生物分布和摄取的见解。 此类分析对于了解这些化合物作为肿瘤诊断剂的潜力以及优化其临床应用特性至关重要 .

辐射剂量优化

2-碘-L-苯丙氨酸的D异构体在辐射剂量方面对其他器官显示出更好的示踪剂特征。 这一发现对于放射性药物的开发至关重要,因为它有助于设计出能够提供有效诊断成像,同时将非靶组织的辐射暴露降至最低的化合物 .

PET示踪剂开发的基础

2-碘-L-苯丙氨酸对LAT1的亲和力及其肿瘤特异性摄取使其成为开发正电子发射断层扫描 (PET) 示踪剂的潜在框架。 基于该化合物的PET示踪剂可以通过利用其在肿瘤细胞中的选择

作用机制

Target of Action

The primary target of 2-Iodo-l-phenylalanine (2-I-Phe) is the L-type amino acid transporter 1 (LAT1) . LAT1 is a transmembrane protein responsible for transporting large neutral amino acids . It is predominantly expressed in specific tissues, making it a promising target for drug delivery .

Mode of Action

2-I-Phe interacts with LAT1 by improving its affinity and selectivity compared to the parent amino acid, phenylalanine . This interaction is facilitated by an iodine substituent at position 2 in the benzene ring of the 2-I-Phe molecule . This increased affinity and selectivity come at the cost of reduced transport velocity .

Biochemical Pathways

The LAT1 transporter is part of the amino acid transport system L, which transports large neutral amino acids with branched or aromatic side chains . By selectively interacting with LAT1, 2-I-Phe can influence the transport of these amino acids, potentially affecting various biochemical pathways that rely on these molecules .

Result of Action

The primary result of 2-I-Phe’s action is its high and specific uptake in tumor cells . This is due to the overexpression of LAT1 in many tumor types . Therefore, 2-I-Phe can be used as a diagnostic agent for tumors .

Action Environment

The action of 2-I-Phe is influenced by the expression levels of LAT1 in different tissues . Environmental factors that affect LAT1 expression could therefore influence the action, efficacy, and stability of 2-I-Phe.

安全和危害

未来方向

2-Iodo-l-phenylalanine, with an iodine substituent at position 2 in the benzene ring, markedly improves LAT1 affinity and selectivity compared to the parent amino acid phenylalanine . This finding emphasizes the potential of 2-Iodo-l-phenylalanine as a promising LAT1-selective component, providing a basis for the development of LAT1-targeting compounds based on its structural framework .

生化分析

Biochemical Properties

2-Iodo-l-phenylalanine has been found to interact with the L-type amino acid transporter 1 (LAT1), a transmembrane protein responsible for transporting large neutral amino acids . This interaction is significant as it markedly improves LAT1 affinity and selectivity compared to the parent amino acid phenylalanine .

Cellular Effects

In cellular processes, 2-Iodo-l-phenylalanine has shown to influence cell function. It has been observed to have a significant impact on the transport velocity of LAT1, albeit at the cost of reduced transport velocity . This suggests that 2-Iodo-l-phenylalanine may play a role in modulating cellular uptake of large neutral amino acids.

Molecular Mechanism

At the molecular level, 2-Iodo-l-phenylalanine exerts its effects through its interaction with LAT1. The iodine substituent at position 2 in the benzene ring of the molecule is thought to contribute to its improved affinity and selectivity for LAT1 .

Temporal Effects in Laboratory Settings

It has been suggested that the compound may have long-term effects on cellular function due to its interaction with LAT1 .

Metabolic Pathways

2-Iodo-l-phenylalanine is involved in the metabolic pathways related to the transport of large neutral amino acids, primarily through its interaction with LAT1

Transport and Distribution

2-Iodo-l-phenylalanine is transported within cells and tissues primarily through its interaction with LAT1

Subcellular Localization

The subcellular localization of 2-Iodo-l-phenylalanine is likely influenced by its interaction with LAT1, a transmembrane protein

属性

IUPAC Name |

(2S)-2-amino-3-(2-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXVGLPBXYBDDM-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

167817-55-2 | |

| Record name | 2-Iodo-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。